(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Chiral Peptide Synthesis Protease Resistance D-Amino Acid

(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS 777051-62-4), also known as D-Histidine tert-butyl ester, is a chiral, non-proteinogenic amino acid derivative. It features an imidazole side chain and a tert-butyl ester protecting group, characteristics that define its role as an essential building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 777051-62-4
Cat. No. B3283977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
CAS777051-62-4
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m1/s1
InChIKeyXQFREXXPLPDFGA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS 777051-62-4): A Core D-Histidine Building Block for Chiral Peptide Synthesis


(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS 777051-62-4), also known as D-Histidine tert-butyl ester, is a chiral, non-proteinogenic amino acid derivative . It features an imidazole side chain and a tert-butyl ester protecting group, characteristics that define its role as an essential building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry [1]. The compound's (R)-configuration is critical for the stereochemical integrity of synthetic peptides, directly influencing their biological activity and resistance to proteolysis [2].

Why Generic Substitution Fails for (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS 777051-62-4)


Substituting (R)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate with its L-enantiomer (CAS 759432-08-1) or other histidine derivatives is not viable for applications requiring stereochemical purity. The (R)-configuration is not merely a structural detail; it dictates a peptide's three-dimensional structure and, consequently, its biological activity, protease resistance, and pharmacokinetic profile [1]. A switch to the L-form would invert a peptide's chirality, potentially nullifying its therapeutic effect or rendering it susceptible to rapid degradation. Furthermore, the tert-butyl ester protecting group offers specific stability and deprotection advantages over other esters (e.g., methyl or benzyl) during SPPS [2]. The selection of the correct enantiomer is therefore a critical procurement decision, not a trivial one, to ensure downstream experimental reproducibility and therapeutic candidate viability [3].

Product-Specific Quantitative Evidence Guide for (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS 777051-62-4)


Enantiomeric Configuration: (R)-D-Histidine vs. (S)-L-Histidine for Protease-Resistant Peptides

The defining differentiator of (R)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is its (R)-configuration. Introducing D-amino acids like D-Histidine into a peptide backbone can significantly increase its resistance to enzymatic hydrolysis, a key limitation of peptides composed solely of L-amino acids [1]. This enhanced stability is crucial for improving the pharmacokinetic profile of peptide-based drugs, directly extending their half-life in vivo and improving therapeutic efficacy [1]. In contrast, the L-enantiomer (CAS 759432-08-1) leads to peptides that are standard substrates for ubiquitous proteases. The specific optical rotation confirms the absolute configuration, ensuring the correct enantiomer is used for its intended biological effect.

Chiral Peptide Synthesis Protease Resistance D-Amino Acid

Comparative Purity Standards: 95%+ Base Purity for the (R)-Enantiomer

Commercially, the target (R)-enantiomer (CAS 777051-62-4) is routinely supplied at a purity of 95% or greater, as evidenced by multiple vendors . This is a standardized, high-level purity benchmark for advanced peptide synthesis, ensuring minimal side reactions and high coupling efficiency. While the L-enantiomer (CAS 759432-08-1) is also available at similar purities (e.g., 97% ), the procurement value lies in selecting a supplier with a validated history of providing the (R)-form with consistent high purity and enantiomeric excess, which is critical for avoiding racemization and ensuring batch-to-batch reproducibility [1]. The specific need for D-His(tBu)-OH with low L-isomer contamination is paramount.

Peptide Synthesis Quality Control Purity

Lipophilicity and Topological Polar Surface Area (TPSA): Physicochemical Profile Comparison

The calculated LogP for (R)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is 1.3215, with a TPSA of 81.00 Ų . These values are identical to those of its L-enantiomer, as expected for physicochemical properties that are not chirality-dependent . The differentiation arises when comparing this tert-butyl ester building block to other D-histidine derivatives. For instance, the free amino acid D-Histidine (CAS 351-50-8) has a LogP of -0.7 and a TPSA of 92.0 Ų, making it much more polar and less suitable for organic-phase coupling reactions. The higher LogP and lower TPSA of the tert-butyl ester derivative enhance its solubility in organic solvents, facilitate membrane permeability in prodrug strategies, and improve its handling in Fmoc/t-Bu SPPS protocols.

Lipophilicity TPSA Physicochemical Properties

Acid-Labile Protecting Group Stability: tert-Butyl Ester vs. Methyl Ester in SPPS

The tert-butyl ester in the target compound provides a chemoselective orthogonal protection strategy for the carboxylic acid group. The predicted pKa of the compound is 13.75 , indicating the ester's stability under basic and nucleophilic conditions, which is a fundamental requirement for Fmoc-SPPS. This group is stable to the piperidine used for Fmoc removal but can be cleaved with high selectivity by trifluoroacetic acid (TFA) in the final deprotection step [1]. In contrast, a methyl ester (e.g., D-Histidine methyl ester) lacks this orthogonality and may be less stable or require harsher, less selective deprotection methods. A study on histidine racemization during coupling found that the Boc- and Tos- protecting groups were suitable for imidazole protection, a context where the tert-butyl ester's stability is critical to prevent undesired side reactions [2].

SPPS Protecting Group Acid Lability

Best Research and Industrial Application Scenarios for (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS 777051-62-4)


Synthesis of Protease-Resistant Peptide Therapeutics Containing D-Histidine

This compound is the definitive starting material for incorporating a D-Histidine residue into a peptide chain. Its primary industrial application is in the Fmoc-based solid-phase synthesis of peptide therapeutics designed to resist rapid in vivo proteolysis, a major hurdle in peptide drug development. The (R)-configuration is essential for achieving this stability, extending the drug's plasma half-life and improving its pharmacological profile [1].

Construction of Enantiomerically Pure Chiral Peptide Libraries for Drug Screening

In medicinal chemistry, high-throughput screening of one-bead-one-compound (OBOC) or positional scanning libraries requires building blocks with uncompromised stereochemical purity. Using (R)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate with a validated purity of 95%+ ensures the generated library members have the intended (R) stereochemistry. This is critical for identifying lead compounds where the D-configuration at the histidine position is a key pharmacophore element, as confirmed by comparative structure-activity relationship studies .

Development of Metal-Coordinating Peptides and Diagnostic Agents

The imidazole side chain of D-Histidine is a well-known ligand for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. Peptides incorporating this D-amino acid derivative can be designed to form stable, enantioselective metal complexes. The (R)-configuration can dictate the chirality of the metal center, leading to distinct catalytic or diagnostic properties [1]. The tert-butyl ester moiety's solubility profile in organic solvents (LogP 1.3215 ) is also an advantage during the synthesis and purification of these hydrophobic metallopeptides.

Preparation of D-Histidine-Containing Peptide Standards and Reference Materials

For analytical chemistry and quality control in pharmaceutical manufacturing, a highly pure reference standard of the desired enantiomer is non-negotiable. The D-enantiomer (CAS 777051-62-4) must be used to create reference standards for D-peptide drugs, as using the L-form would produce a standard of the wrong optical rotation, leading to incorrect identification and quantification . The high chemical purity (≥95%) and confirmed (R)-configuration provide the necessary benchmark for method validation and batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.